molecular formula C15H18N4O2S B7540390 N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B7540390
M. Wt: 318.4 g/mol
InChI Key: MMFBGUWNLUBNGX-UHFFFAOYSA-N
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Description

N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a synthetic organic compound characterized by a pyrazole ring substituted with a cyano group and a sulfonamide group attached to a highly methylated benzene ring

Properties

IUPAC Name

N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-8-9(2)11(4)14(12(5)10(8)3)22(20,21)19-15-13(6-16)7-17-18-15/h7H,1-5H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFBGUWNLUBNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=C(C=NN2)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide or similar reagents.

    Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, forming hydroxyl or carbonyl derivatives.

    Reduction: Reduction of the cyano group to an amine can be achieved using hydrogenation or metal hydride reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives of the benzene ring.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of diseases where enzyme inhibition is beneficial, such as cancer or bacterial infections.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the natural substrate of enzymes, leading to competitive inhibition. The cyano group and the pyrazole ring contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1H-pyrazol-5-yl)acetamide
  • N-(4-cyano-1H-pyrazol-5-yl)benzenesulfonamide
  • N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5-tetramethylbenzenesulfonamide

Uniqueness

N-(4-cyano-1H-pyrazol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is unique due to the high degree of methylation on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets compared to less methylated analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

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